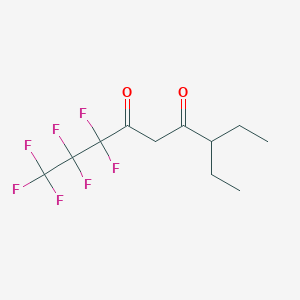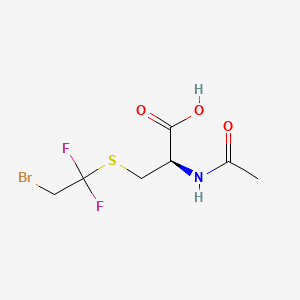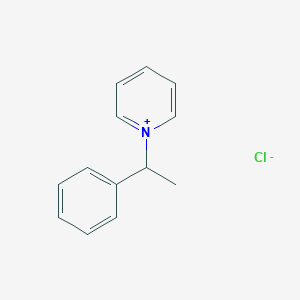
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a diketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione typically involves the introduction of fluorine atoms into the carbon chain through fluorination reactions. One common method is the direct fluorination of nonane derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The diketone functional group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The diketone formation can be achieved through catalytic oxidation processes, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group to alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, alkanes
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Industry: Used in the production of specialty polymers and materials with high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The diketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function.
Similar Compounds:
1,1,1,2,2,3,3-Heptafluorononane: Lacks the diketone functional group, making it less reactive in certain chemical reactions.
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4-one: Contains only one ketone group, resulting in different reactivity and applications.
Uniqueness: this compound stands out due to its dual functional groups (fluorine and diketone), which confer unique chemical properties and reactivity. This makes it a versatile compound in various scientific and industrial applications.
Eigenschaften
| 80284-42-0 | |
Molekularformel |
C11H13F7O2 |
Molekulargewicht |
310.21 g/mol |
IUPAC-Name |
7-ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione |
InChI |
InChI=1S/C11H13F7O2/c1-3-6(4-2)7(19)5-8(20)9(12,13)10(14,15)11(16,17)18/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
NOSIICKOBIURRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)



![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)


